

7-Chloro-3,4-dihydroquinolin-2(1H)-one as a research chemical

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	7-Chloro-3,4-dihydroquinolin-2(1H)-one
Cat. No.:	B080297

[Get Quote](#)

An In-Depth Technical Guide to **7-Chloro-3,4-dihydroquinolin-2(1H)-one**: A Keystone Intermediate in Modern Drug Discovery

Abstract

7-Chloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, bicyclic scaffold serves as a crucial building block for a variety of biologically active molecules, most notably as a key intermediate in the synthesis of central nervous system (CNS) agents. This technical guide provides a comprehensive overview of **7-Chloro-3,4-dihydroquinolin-2(1H)-one**, consolidating its physicochemical properties, synthesis methodologies, chemical reactivity, and applications in drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important research chemical.

Introduction: The Significance of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol. The constrained lactam structure provides a stable framework for the precise spatial orientation of various functional groups, enabling targeted

interactions with biological macromolecules. The introduction of a chlorine atom at the 7-position, as in **7-Chloro-3,4-dihydroquinolin-2(1H)-one**, modulates the electronic properties of the aromatic ring and provides a handle for further synthetic transformations, making it a versatile intermediate for creating diverse chemical libraries. This guide will delve into the technical details of this compound, highlighting its importance as a foundational element in the synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of **7-Chloro-3,4-dihydroquinolin-2(1H)-one** is essential for its effective use in research and synthesis.

Physicochemical Properties

Property	Value	Source
CAS Number	14548-50-6	
Molecular Formula	C ₉ H ₈ ClNO	
Molecular Weight	181.62 g/mol	
Appearance	White to off-white solid	General knowledge
Boiling Point	345 °C	
Storage Conditions	Sealed in a dry, cool, and well-ventilated place (Room Temperature or 2-8°C)	

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this specific compound is not readily found, the expected spectroscopic data can be reliably predicted based on its structure and data from closely related analogs.

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH	~8.0-9.0	br s	-
H-5	~7.2-7.3	d	~8.0
H-6	~7.1-7.2	dd	~8.0, ~2.0
H-8	~6.8-6.9	d	~2.0
C4-H ₂	~2.9-3.0	t	~7.0
C3-H ₂	~2.6-2.7	t	~7.0

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

Carbon Assignment	Expected Chemical Shift (δ , ppm)
C=O (C2)	~170-172
C-8a	~138-140
C-7	~130-132
C-5	~128-130
C-4a	~126-128
C-6	~124-126
C-8	~115-117
C-4	~39-41
C-3	~30-32

The IR spectrum will be characterized by the following key absorption bands:

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch	3200-3300	Amide N-H stretching
C-H Stretch (Aromatic)	3000-3100	Aromatic C-H stretching
C-H Stretch (Aliphatic)	2850-2950	Aliphatic C-H stretching
C=O Stretch	1670-1690	Amide I band (carbonyl)
C=C Stretch (Aromatic)	1590-1610	Aromatic ring stretching
C-Cl Stretch	700-800	Carbon-chlorine stretching

In a mass spectrum, the molecular ion peak (M^+) would be expected at m/z 181, with a characteristic $M+2$ isotope peak for the chlorine atom at approximately one-third the intensity of the M^+ peak.

Synthesis and Manufacturing

The synthesis of **7-Chloro-3,4-dihydroquinolin-2(1H)-one** can be approached through several established methods for constructing the dihydroquinolinone core. A common and reliable strategy involves the cyclization of a suitable N-arylpropiolamide or N-arylacrylamide precursor.

Representative Synthesis Workflow

A plausible and scalable synthesis route starts from 3-chloroaniline and proceeds through an acylation followed by an intramolecular Friedel-Crafts reaction.

Polyphosphoric acid (PPA) or AlCl_3 , Heat

Acryloyl chloride, Base

[Click to download full resolution via product page](#)

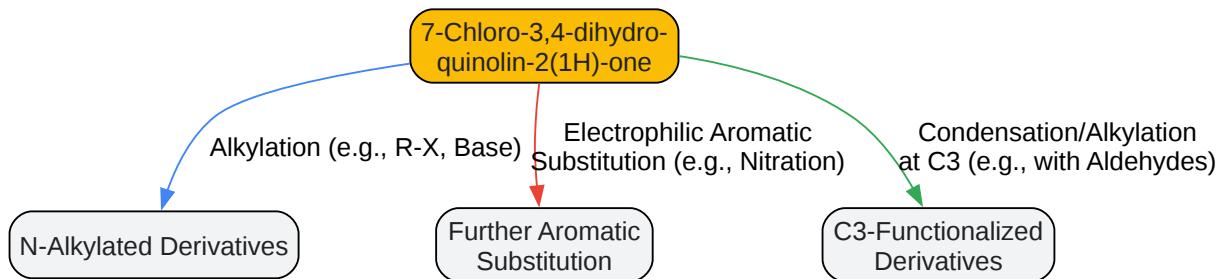
Caption: Proposed synthesis of **7-Chloro-3,4-dihydroquinolin-2(1H)-one**.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established methodologies for similar transformations.

Step 1: Synthesis of N-(3-chlorophenyl)acrylamide

- To a stirred solution of 3-chloroaniline (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add acryloyl chloride (1.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-chlorophenyl)acrylamide, which can be purified by recrystallization or column chromatography.


Step 2: Intramolecular Friedel-Crafts Cyclization to **7-Chloro-3,4-dihydroquinolin-2(1H)-one**

- Add N-(3-chlorophenyl)acrylamide (1.0 eq) to polyphosphoric acid (PPA) or a mixture of a Lewis acid like aluminum chloride (AlCl_3) in a high-boiling inert solvent.
- Heat the mixture to 100-140 °C for several hours, with reaction progress monitored by TLC. The strong acid facilitates the intramolecular cyclization onto the aromatic ring.
- After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
- The precipitated solid is collected by filtration, washed thoroughly with water to remove the acid, and then washed with a cold solvent (e.g., ethanol or diethyl ether).
- The crude **7-Chloro-3,4-dihydroquinolin-2(1H)-one** can be further purified by recrystallization to afford the final product.

Chemical Reactivity and Derivatization

The chemical reactivity of **7-Chloro-3,4-dihydroquinolin-2(1H)-one** is centered around the amide nitrogen, the active methylene groups at C3 and C4, and the aromatic ring.

Key Reaction Pathways

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [7-Chloro-3,4-dihydroquinolin-2(1H)-one as a research chemical]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b080297#7-chloro-3-4-dihydroquinolin-2-1h-one-as-a-research-chemical>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com